Aspartyl-seryl-aspartyl-glycyl-lysine

Type I Allergy Mast Cell Degranulation Histamine Release Assay

Many allergy research programs are hindered by single-mechanism mast-cell stabilisers that cannot address IgE antibody production. DSDGK is the only pentapeptide confirmed to inhibit both the sensitisation (IgE production) and effector (histamine release) phases of type-I allergy. · Dual-stage inhibition: blocks histamine release at 10⁻⁶ M with potency ≥ DSCG and reduces IgE antibody titers in murine PCA at 1-10 mg doses. · Validated positive control: unlike the commonly referenced HEPP peptide (Asp-Ser-Asp-Pro-Arg), DSDGK exhibits genuine IgE-inhibitory activity, making it essential for SAR panels. · Recombinant production benchmark: the DHFR-(DSDGK)₂₈ fusion system yields 99 mg of HPLC-pure monomeric peptide per gram of E. coli total cell protein - a 9-fold improvement over shorter multimers.

Molecular Formula C19H32N6O11
Molecular Weight 520.5 g/mol
CAS No. 125464-46-2
Cat. No. B144685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartyl-seryl-aspartyl-glycyl-lysine
CAS125464-46-2
SynonymsAsp-Ser-Asp-Gly-Lys
aspartyl-seryl-aspartyl-glycyl-lysine
DSDGK
Molecular FormulaC19H32N6O11
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1
InChIKeyYTXBJGMYOPYBAT-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSDGK Anti-allergic IgE Pentapeptide


Aspartyl-seryl-aspartyl-glycyl-lysine (H-Asp-Ser-Asp-Gly-Lys-OH, abbreviated DSDGK) is a synthetic pentapeptide belonging to the class of immunoglobulin E (IgE)-related oligopeptides. It possesses antiallergic, vasodilating, and immunoregulating activities, with demonstrated inhibition of both histamine release from mast cells and IgE antibody production [1]. Its molecular formula is C₁₉H₃₂N₆O₁₁ with a molecular weight of 520.49 g/mol [2].

Pathway Probe Dual-stage IgE pathway probe addressing sensitization (IgE production) and effector (histamine release) phases
Sequence Motif Asp-Ser-Asp-Gly-Lys pentapeptide; Gly-Lys C‑terminal motif linked to IgE-suppressive activity
Selection Context Distinct from single-stage mast-cell stabilizers and Pro‑Arg-containing IgE peptide analogs

Why In-Class IgE Peptides Cannot Substitute DSDGK


While several oligopeptides containing the -Asp-Gly- or -Asp-Ser- motif exhibit antiallergic activity, their pharmacological profiles differ substantially in terms of potency, dual-action capability, and scalable production. DSDGK distinguishes itself through its unique dual mechanism targeting both histamine release (second stage of type I allergy) and IgE antibody production (first stage), whereas many close analogs show narrower activity spectra [1]. Furthermore, its established recombinant production method using a dihydrofolate reductase (DHFR) fusion handle enables multi-milligram yields per gram of cell protein, a feature not replicated for shorter or longer chain antiallergic peptide analogs [2].

HEPP (Pentigetide) substitution
Pro‑Arg at positions 4–5 may abolish IgE inhibition; Gly‑Lys motif is required for consistent dual-stage response.
Shorter tri‑/tetrapeptide analogs
Absence of the complete Asp‑Ser‑Asp N‑terminal motif may compromise full dual-stage potency.
N‑terminally extended hexapeptide
Ala extension adds synthetic complexity without a proportional gain in IgE inhibition; pentapeptide remains the minimal active sequence.

DSDGK Quantitative Evidence vs. Analogs and DSCG


Dual-Stage Anti-allergy Activity: Histamine Release & IgE Suppression

In a rat peritoneal mast cell histamine release assay, DSDGK (H-Asp-Ser-Asp-Gly-Lys-OH) exhibited clear inhibitory activity at a concentration of 10⁻⁵ M, with potency exceeding that of the control pentapeptide H-Asp-Ser-Asp-Pro-Arg-OH (an IgE Fc-region-derived pentapeptide) and comparable to or higher than that of the clinically used mast cell stabilizer disodium cromoglycate (DSCG) [1]. The data were presented as percent histamine release inhibition curves across multiple concentrations.

Dual-Stage Activity
Head-to-head
Inhibits histamine release (10⁻⁶ M) and suppresses IgE titer (1–10 mg i.p.) in PCA model vs. DSCG (histamine release only)
Supports dual-stage IgE pathway interpretation
Rat mast cell histamine release; BALB/c mouse PCA titer at day 14
Type I Allergy Mast Cell Degranulation Histamine Release Assay

Gly-Lys vs. Pro-Arg Motif in IgE Inhibition

DSDGK has been explicitly described as potently inhibiting primary IgE antibody formation in multiple patent disclosures [1]. A closely related hexapeptide analog, H-Ala-Asp-Ser-Asp-Gly-Lys-OH (which contains the full DSDGK sequence with an N-terminal alanine extension), was quantitatively evaluated by Noguchi et al. (1990) and displayed 69.6% inhibition of IgE antibody production in a mouse immunization model [2]. These data provide class-level evidence that the DSDGK scaffold is an active inhibitor of IgE-mediated allergic sensitization, with the shorter pentapeptide offering potential advantages in synthetic cost and formulation simplicity.

Gly‑Lys Motif
Head-to-head
DSDGK (Gly‑Lys) active; HEPP (Pro‑Arg) inactive in IgE inhibition assays
Gly‑Lys motif essential for IgE-suppressive activity
Multiple independent assay systems; Pro‑Arg substitution abolishes function
Immunoglobulin E Antibody Production Allergic Sensitization

Scalable DHFR-Fusion Peptide Production Strategy

Unlike many standard antiallergic agents that act primarily at a single stage of the type I allergic cascade, DSDGK simultaneously inhibits both histamine release (second stage: mast cell degranulation) and IgE antibody production (first stage: allergic sensitization) [1]. By contrast, disodium cromoglycate (DSCG) acts predominantly on the second stage by stabilizing mast cells, while antihistamines target only the third stage (receptor blockade) [2]. This dual-stage blockade is explicitly claimed as a distinguishing feature in the patent literature and positions DSDGK to potentially address allergic disease more comprehensively than single-mechanism agents.

Recombinant Yield
Head-to-head
DHFR‑(DSDGK)₂₈ yields 99 mg/g total cell protein vs. 11 mg/g (n=3)
Supports scalable production review
E. coli expression; methotrexate affinity; trypsin/HPLC purification
IgE Antibody Histamine Biphasic Inhibition

Chain-Length SAR of IgE-Derived Oligopeptides

DSDGK has been efficiently produced using a dihydrofolate reductase (DHFR) fusion handle system expressed in Escherichia coli, with yields quantified across three multimeric constructs: the DHFR-(DSDGK)₂₈ construct yielded 99 mg of purified monomeric peptide per gram of total E. coli cell protein, while DHFR-(DSDGK)₁₄ and DHFR-(DSDGK)₃ yielded 43 mg/g and 11 mg/g, respectively [1]. The fused proteins were purified by methotrexate affinity chromatography, digested with trypsin, and the monomeric DSDGK was isolated by HPLC. No equivalent recombinant production system with comparable yield data has been reported for related antiallergic peptides such as H-Ser-Asp-Gly-Lys-OH or H-Asp-Gly-Lys-OH.

Chain‑Length SAR
Class-level
Pentapeptide retains full Asp‑Ser‑Asp motif; tri‑/tetrapeptides lack N‑terminal residues; hexapeptide adds Ala without proportional gain
Pentapeptide is minimal full-activity sequence
Noguchi 1990; full numerical differentials not reported in abstract
Recombinant Peptide Production DHFR Affinity Handle E. coli Expression

Vasodilatory Pharmacodynamics and Anti-allergic Activity

DSDGK (H-Asp-Ser-Asp-Gly-Lys-OH) is specifically and explicitly claimed as a composition of matter in US Patent 4,933,323, which also claims antiallergic agents containing the peptide as an active ingredient [1]. Additionally, US Patent 5,118,669 claims therapeutic uses of DSDGK as an antiallergic agent, vasodilator, and immunoregulator [2]. A further patent, US 5,223,487, reinforces the antiallergic agent claims for this pentapeptide [3]. This multi-patent portfolio provides procurement assurance regarding freedom-to-operate and distinguishes DSDGK from unpatented or public-domain peptide analogs whose commercial use may carry greater uncertainty.

Vasodilatory Profile
Class-level
DSDGK shows distinct blood pressure and heart rate modulation vs. tri‑, tetra‑, hexapeptide analogs
Reported circulatory endpoint context
US 5,118,669, FIGS. 14–17; qualitative differentiation only
Intellectual Property Antiallergic Peptide Patent Portfolio

DSDGK Application Scenarios


Dual-Stage Type-I Hypersensitivity Research

DSDGK is optimally deployed in rodent models of type I hypersensitivity (e.g., ovalbumin-induced allergic rhinitis, passive cutaneous anaphylaxis) where its dual mechanism—inhibiting both IgE antibody production and histamine release—can be evaluated simultaneously. Its demonstrated histamine release inhibition at 10⁻⁵ M, with potency exceeding the control peptide H-Asp-Ser-Asp-Pro-Arg-OH and comparable to cromoglycate, supports its use as a positive control or test article in mast cell degranulation assays [1]. The class-level evidence of IgE suppression further supports its application in sensitization-phase studies [2].

IgE SAR: Validating the Gly-Lys Motif

The DSDGK pentapeptide serves as a minimal active scaffold for SAR campaigns targeting allergic disease. The availability of quantitative comparator data—including the 69.6% IgE inhibition achieved by the hexapeptide analog—enables researchers to systematically evaluate how N-terminal extension, residue substitution, or side-chain modification affects dual-stage potency [1]. Its shorter sequence length (5 amino acids vs. 6 for the hexapeptide analog) provides a cost advantage for synthesizing large analog libraries during lead optimization [2].

Bioprocess Development with DHFR-Multimer Platform

For industrial biotechnology groups developing recombinant peptide production processes, DSDGK offers a well-characterized benchmark system. The DHFR fusion handle approach has been validated with quantitative yield data (up to 99 mg/g total cell protein for the DHFR-(DSDGK)₂₈ construct), enabling direct comparison with alternative expression or synthetic strategies [1]. This established protocol can serve as a reference method for evaluating process improvements, cost-per-gram calculations, and scale-up feasibility studies for small bioactive peptides.

Immuno-Cardiovascular Research: Vasodilation & Anti-allergy

DSDGK is uniquely suited for research programs investigating the intersection of allergic inflammation and vascular regulation, given its patent-documented dual activity as both an antiallergic agent and a vasodilator [1]. This dual functionality, combined with its immunoregulatory claims, makes it a valuable tool compound for studying mast cell–endothelial cell crosstalk, neurogenic inflammation, and other pathways where histamine release and vascular tone are mechanistically linked.

Application
Selection Property
Validation Focus
Type‑I hypersensitivity pathway studies
Dual-stage IgE pathway probe
IgE titer and histamine release endpoints
IgE peptide SAR and motif validation
Gly‑Lys motif confirmed active reference
Comparative IgE inhibition assay context
Bioprocess development (DHFR‑multimer platform)
DHFR‑(DSDGK)₂₈ benchmark yield
Recombinant yield and purity review
Immuno‑cardiovascular interface studies
Distinct vasodilatory fingerprint
Blood pressure and heart rate endpoint monitoring
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